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Uridine Diphosphate-GlcNaz -

Uridine Diphosphate-GlcNaz

Catalog Number: EVT-13960542
CAS Number:
Molecular Formula: C15H21N5Na2O16P2
Molecular Weight: 635.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridine Diphosphate-GlcNaz, also known as Uridine Diphosphate N-Azidoacetylglucosamine, is a nucleotide sugar that plays a crucial role in various biochemical processes, particularly in glycosylation reactions. It is an important substrate in the biosynthesis of glycans and serves as a donor of N-acetylglucosamine residues in the formation of glycoproteins and glycolipids. The compound is classified under nucleotide sugars, which are essential for the synthesis of polysaccharides and glycosylated biomolecules.

Source and Classification

Uridine Diphosphate-GlcNaz is derived from Uridine Diphosphate-GlcNAc through chemical modification. It is classified as a nucleotide sugar due to its role in transferring sugar moieties during enzymatic reactions. The compound's structure includes a uridine moiety linked to a diphosphate group, which is further connected to an N-azidoacetylglucosamine unit.

Synthesis Analysis

Methods and Technical Details

The synthesis of Uridine Diphosphate-GlcNaz can be achieved through several methods, including chemical synthesis and enzymatic pathways. One prominent method involves the use of glycosyltransferases, such as OleD, which catalyzes the transfer of the azidoacetyl group to the uridine diphosphate precursor.

  1. Chemical Synthesis:
    • Involves the reaction of Uridine 5'-phosphomorpholidate with N-azidoacetylglucosamine phosphate.
    • The reaction typically requires specific conditions to ensure high yield and purity.
    • A one-pot synthesis approach has been developed for efficiency.
  2. Enzymatic Synthesis:
    • Enzymes like GlmU (GlcNAc-1-P uridyltransferase) are utilized to facilitate the conversion from sugar phosphates to nucleotide sugars.
    • This method often results in more specific products and can be optimized for large-scale production.
Molecular Structure Analysis

Structure and Data

Uridine Diphosphate-GlcNaz has a molecular formula of C15H24N5NaO16P2C_{15}H_{24}N_{5}NaO_{16}P_{2} and a molecular weight of 615.31 g/mol. Its structure consists of:

  • Uridine Moiety: The nucleoside component that provides the base for nucleotide formation.
  • Diphosphate Group: Essential for energy transfer in biochemical reactions.
  • N-Azidoacetyl Group: This modification enhances its reactivity in click chemistry applications.

The structural representation shows how these components are interconnected, emphasizing the functional groups that contribute to its biochemical activity.

Chemical Reactions Analysis

Reactions and Technical Details

Uridine Diphosphate-GlcNaz participates in several key reactions:

  1. Glycosylation Reactions: Acts as a donor in glycosylation processes where it transfers N-acetylglucosamine residues to acceptor molecules, forming glycosidic bonds.
  2. Enzymatic Hydrolysis: Involves the cleavage of the diphosphate bond by specific enzymes, releasing energy that drives subsequent biochemical reactions.

The kinetics of these reactions can be influenced by various factors such as enzyme concentration, substrate availability, and environmental conditions.

Mechanism of Action

Process and Data

The mechanism by which Uridine Diphosphate-GlcNaz functions involves several steps:

  1. Binding: The compound binds to specific glycosyltransferases, which recognize its structure.
  2. Transfer: The azido group facilitates nucleophilic attack on the acceptor substrate, leading to the formation of a glycosidic bond.
  3. Release: Following the transfer, the enzyme releases the product and regenerates its active form for further catalytic cycles.

This process is crucial for maintaining cellular functions related to glycan biosynthesis and modification.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Uridine Diphosphate-GlcNaz exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Highly soluble in aqueous solutions, facilitating its role in biological systems.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature variations.

Relevant data includes its melting point (not specified), density (not available), and behavior under various solvent conditions.

Applications

Scientific Uses

Uridine Diphosphate-GlcNaz has several applications in scientific research:

  1. Biochemical Studies: Used as a substrate in studies investigating glycosylation mechanisms.
  2. Drug Development: Potential applications in developing therapeutics targeting glycan-related pathways.
  3. Click Chemistry: Its azido group allows for bioconjugation techniques, facilitating labeling and tracking of biomolecules in cellular studies.

The versatility of Uridine Diphosphate-GlcNaz makes it a valuable tool in both basic research and applied sciences, contributing to advancements in biochemistry and molecular biology.

Biosynthetic Pathways and Precursor Relationships

Prokaryotic vs. Eukaryotic UDP-GlcNAc Biosynthesis: Evolutionary Divergence and Functional Homology

The biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) follows distinct yet evolutionarily conserved pathways in prokaryotes and eukaryotes, with fundamental differences in enzymatic organization and regulation. This nucleotide sugar serves as an essential precursor for peptidoglycan synthesis in bacteria and glycosaminoglycan production in eukaryotes, making its biosynthetic machinery a critical evolutionary focal point [1] [4].

Prokaryotic Pathway Architecture:Bacteria synthesize UDP-GlcNAc through a four-step enzymatic cascade initiating with fructose-6-phosphate:

  • GlmS (Glucosamine-6-phosphate synthase): Converts fructose-6-phosphate to glucosamine-6-phosphate using glutamine as an amine donor. This represents the committed step and is regulated by UDP-GlcNAc feedback inhibition [4].
  • GlmM (Phosphoglucosamine mutase): Catalyzes the isomerization to glucosamine-1-phosphate.
  • Bifunctional GlmU: A unique bifunctional enzyme that sequentially:
  • Acetylates glucosamine-1-phosphate (acetyltransferase domain)
  • Uridylates the product to yield UDP-GlcNAc (uridyltransferase domain) [1] [10].

The bifunctional nature of GlmU provides substrate channeling efficiency that minimizes intermediate diffusion. Structural analyses reveal this enzyme forms a trimeric architecture with distinct active sites connected by a hydrophobic substrate-transfer tunnel [4]. Crucially, the absence of GlmU homologs in mammalian systems positions it as an attractive antibacterial target [1].

Eukaryotic Pathway Divergence:Eukaryotes employ a metabolically similar but enzymatically distinct pathway:

  • GFAT (Glutamine:fructose-6-phosphate amidotransferase): Functional analog of GlmS, generating glucosamine-6-phosphate. Mammalian isoforms (GFAT1/2) are regulated by phosphorylation and O-GlcNAcylation [7].
  • GNPNAT (Glucosamine-6-phosphate N-acetyltransferase): Acetylates glucosamine-6-phosphate before phosphate group isomerization.
  • AGM1 (Phosphoacetylglucosamine mutase): Converts GlcNAc-6-P to GlcNAc-1-P.
  • AGX1/UAP1 (UDP-GlcNAc pyrophosphorylase): Catalyzes uridylylation via a distinct monofunctional enzyme unrelated to GlmU [7].

Table 1: Comparative Features of UDP-GlcNAc Biosynthesis in Prokaryotes vs. Eukaryotes

FeatureProkaryotic PathwayEukaryotic Pathway
Initial EnzymeGlmSGFAT/GFA1
Acetylation StepAt GlcN-1-P stage (GlmU)At GlcN-6-P stage (GNA1/GNPNAT)
UridylyltransferaseBifunctional GlmUMonofunctional AGX1/UAP1
Key Structural MotifsGlmU trimer with channelingAGX1 dimer with Rossmann fold
Regulatory MechanismsRiboswitches (Gram+), sRNAs (Gram-)Phosphorylation, O-GlcNAcylation

Evolutionary Implications:The functional homology in UDP-GlcNAc production despite distinct enzymatic implementations exemplifies convergent evolution. The bifunctional GlmU in bacteria likely evolved through gene fusion events, providing kinetic advantages in cytosolic environments lacking compartmentalization. In contrast, eukaryotic pathway dispersion across cellular compartments allowed for independent regulation – particularly evident in the differential subcellular localization of GFAT isoforms [7]. Both pathways demonstrate exquisite adaptation to organismal complexity: prokaryotes prioritize metabolic efficiency, while eukaryotes evolved layered regulatory mechanisms integrating UDP-GlcNAc production with nutrient sensing and stress responses [1] [7].

Enzymatic Conversion of UDP-GlcNAc to UDP-GlcNAz: Role of Azido-Modifying Transferases

The strategic synthesis of uridine diphosphate N-azidoacetylglucosamine (UDP-GlcNAz) exploits substrate promiscuity in the native UDP-GlcNAc biosynthetic enzymes, particularly the uridyltransferase activity of bacterial GlmU. This metabolic glycoengineering approach enables the production of click chemistry-ready analogs for glycoconjugate labeling [10].

Chemical Synthesis of Precursor Analogs:The critical first step involves chemical preparation of azido-modified glucosamine-1-phosphate analogs:

  • GlcN₃-1-phosphate synthesis: Achieved through azido protection of glucosamine followed by MacDonald phosphorylation and deprotection (46% yield). Hydrogenation reduces the azide to amine (GlcNH₂-1-phosphate), but neither this nor the azido form serve as GlmU substrates [10].
  • N-Acyl-modified analogs: Successful GlmU substrates require preservation of the amide bond at C2. Propiolate-functionalized GlcN-alkyne-1-phosphate (13) and acryloyl-derived GlcN-ene-1-phosphate (26) are synthesized via acylation of amine intermediates followed by phosphorylation [10].

Enzymatic Uridylylation:GlmU from Escherichia coli demonstrates remarkable substrate flexibility toward N-acyl-modified analogs:

Table 2: GlmU-Catalyzed Synthesis of Unnatural UDP-Sugars

SubstrateModification at C2Conversion YieldProduct
GlcNAc-1-P (7)Natural acetamido85%UDP-GlcNAc (27)
GlcN-TFA-1-P (22)Trifluoroacetamido78%UDP-GlcN-TFA (29)
GlcN-alkyne-1-P (13)Propiolamido50%UDP-GlcN-alkyne (28)
GlcN-ene-1-P (26)Acrylamido65%UDP-GlcN-ene (30)
GalN-alkyne-1-P (18)Propiolamido (Gal epimer)60%UDP-GalN-alkyne (32)

Chemoenzymatic Strategies for UDP-GlcNAz:Since azido-modified precursors are not direct GlmU substrates, UDP-GlcN₃ (33) requires chemical synthesis:

  • Pyridinium-activated GlcN₃-1-P reacts with UMP-morpholidate to form UDP-GlcN₃
  • Optional reduction: Lindlar catalyst-mediated hydrogenation yields UDP-GlcNH₂ (34) [10].

UDP-GlcNAz production thus combines chemical synthesis of the azido-sugar nucleotide with enzymatic glycosyl transfer using engineered glycosyltransferases that accept these analogs. Notably, the azido group's bioorthogonality enables downstream conjugation via Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating glycoproteomic applications [10].

Substrate Recognition Mechanisms in GlmU and AGX1 Enzymes for UDP-Sugar Analog Synthesis

The molecular basis for analog tolerance in UDP-sugar biosynthetic enzymes lies in their substrate binding architectures. Comparative analysis of bacterial GlmU and eukaryotic AGX1 reveals conserved catalytic mechanisms with divergent structural constraints governing analog accommodation [4] [10].

GlmU Substrate Recognition:The bifunctional bacterial enzyme contains distinct domains for acetylation and uridylylation. Key recognition features include:

  • Acetyltransferase Domain: A conserved His-Tyr-Asp catalytic triad positions the glucosamine-1-phosphate substrate while coordinating acetyl-CoA. The C2 amino group must be acylated for efficient binding, explaining why GlcNH₂-1-P and GlcN₃-1-P are rejected [10].
  • Uridylyltransferase Domain: Binds GlcNAc-1-P through hydrogen bonding with the amide carbonyl (Arg298, E. coli numbering) and pyranose hydroxyls (Asp304). The catalytic mechanism involves a Mg²⁺-dependent nucleotidyl transfer where UTP α-phosphate attacks GlcNAc-1-P, releasing pyrophosphate [4].
  • Analog Tolerance: Molecular dynamics simulations reveal the propiolamido and acrylamido groups project into solvent-exposed regions, minimizing steric clashes. The C4 epimeric form (GalNAc-1-P) maintains essential hydrogen bonds through equatorial C4-OH positioning, enabling 70% conversion efficiency [10].

AGX1/UAP1 Recognition Mechanisms:Eukaryotic UDP-GlcNAc pyrophosphorylases exhibit stricter substrate specificity:

  • Rossmann Fold Nucleotide Binding Domain: Coordinates UTP through conserved phosphate-binding loops. Human AGX1 shows significantly reduced activity with GlcNAc analogs compared to GlmU [7].
  • Sugar Binding Pocket: Less volume in the GlcNAc-1-P binding site restricts accommodation of bulky N-acyl groups. Natural substrates are recognized through hydrogen bonding with C3/C4 hydroxyls and the N-acetyl carbonyl [7].

Enzyme Engineering Strategies:Structure-guided mutagenesis enhances analog tolerance:

  • GlmU Mutants: W224A (substrate entry tunnel) increases kcat for alkyne-containing analogs by 2.3-fold
  • AGX1 Engineering: Chimera construction with bacterial loops improves conversion of GlcN-alkyne-1-P to 32% (vs. <5% wild-type) [10].

Table 3: Structural and Functional Comparison of Uridylyltransferases

FeatureBacterial GlmUEukaryotic AGX1/UAP1
Quaternary StructureTrimericDimeric
Catalytic MotifH-Tyr-Asp triad (AcTase)Rossmann fold (UAP domain)
Metal RequirementMg²⁺ for UridylyltransferaseMg²⁺/Mn²⁺ for Uridylyltransferase
C4 StereospecificityTolerates both Glc/Gal config.Strict for glucose configuration
N-Acyl Group BindingSolvent-exposed orientationSterically constrained
Analog Conversion50-78% for alkyne/ene analogs<5-15% for non-natural analogs

Biotechnological Implications:The broader substrate spectrum of bacterial GlmU makes it preferable for chemoenzymatic UDP-sugar analog synthesis. Immobilization strategies further enhance utility: His-tagged GlmU immobilized on Ni-Sepharose retains >90% activity after three reaction cycles, enabling continuous flow production of UDP-GlcN-alkyne [10]. This efficiency, combined with the enzyme's C4 configurational flexibility, facilitates scalable synthesis of diverse glycan probes for studying eukaryotic glycosylation pathways without endogenous interference.

Properties

Product Name

Uridine Diphosphate-GlcNaz

IUPAC Name

disodium;[[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate

Molecular Formula

C15H21N5Na2O16P2

Molecular Weight

635.28 g/mol

InChI

InChI=1S/C15H23N5O16P2.2Na/c16-19-18-8-11(25)9(23)5(3-21)34-14(8)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27;;/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27);;/q;2*+1/p-2

InChI Key

DOUDOKFJOZTLBN-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)N=C1[O-])C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+]

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